cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate
Description
Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate is an α,β-unsaturated ester featuring a cyanomethyl ester group and a 2,4-dichlorophenyl substituent. The (2E)-configuration ensures a planar, conjugated system, which is critical for its electronic properties and reactivity. This compound is structurally related to acrylate derivatives used in pharmaceutical and agrochemical synthesis, where the electron-withdrawing chlorine atoms and cyano group modulate its electrophilicity and stability .
Properties
CAS No. |
861212-72-8 |
|---|---|
Molecular Formula |
C11H7Cl2NO2 |
Molecular Weight |
256.08 g/mol |
IUPAC Name |
cyanomethyl 3-(2,4-dichlorophenyl)prop-2-enoate |
InChI |
InChI=1S/C11H7Cl2NO2/c12-9-3-1-8(10(13)7-9)2-4-11(15)16-6-5-14/h1-4,7H,6H2 |
InChI Key |
NMAHZHALOHRRKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=CC(=O)OCC#N |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate typically involves the reaction of cyanomethyl bromide with (2E)-3-(2,4-dichlorophenyl)prop-2-enoic acid under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The cyanomethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
The 2,4-dichlorophenyl group distinguishes this compound from analogs with less electronegative substituents. For example:
- Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (): The methoxy group is electron-donating, reducing the electrophilicity of the α,β-unsaturated system compared to the dichlorophenyl derivative. This results in slower reaction kinetics in Michael addition or cycloaddition reactions .
- Methyl (2E)-3-(4-nitrophenyl)prop-2-enoate (): The nitro group is strongly electron-withdrawing, similar to chlorine, but introduces different steric and electronic effects. Nitro-substituted analogs exhibit higher reactivity in nucleophilic attacks but lower thermal stability due to increased resonance destabilization .
Table 1: Substituent Effects on Key Properties
Crystallographic and Spectroscopic Insights
- Conformational Analysis: The (2E)-configuration in cyanomethyl (2,4-dichlorophenyl)prop-2-enoate ensures a syn-periplanar arrangement, as seen in ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate (C4–C8–C9–C10 torsion angle = 3.2°) . This planar geometry facilitates π-π stacking and weak C–H···C interactions in the solid state, which stabilize crystal packing .
- Spectroscopic Signatures : IR and NMR data for analogs (e.g., ) show characteristic peaks for α,β-unsaturated esters:
Biological Activity
Cyanomethyl (2E)-3-(2,4-dichlorophenyl)prop-2-enoate, commonly referred to as CDCP, is a synthetic compound classified as a β-carboxylic ester. This compound has garnered attention in scientific research due to its notable biological activities , particularly its anti-inflammatory and anti-tumor properties . This article delves into the biological activity of CDCP, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of CDCP is , and its structure is characterized by the presence of a cyano group and a dichlorophenyl moiety. The compound's physical and chemical properties contribute to its biological activity, which has been explored through various experimental approaches.
CDCP's biological activity is primarily attributed to its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By inhibiting COX-2, CDCP reduces the production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, CDCP has been shown to induce apoptosis in cancer cell lines, highlighting its potential as an anti-cancer agent.
Anti-inflammatory Effects
Research indicates that CDCP effectively inhibits COX-2 activity in vitro. This inhibition leads to decreased levels of prostaglandins, which are key players in the inflammatory process. In animal models, CDCP administration resulted in reduced inflammation markers and improved outcomes in conditions such as arthritis and colitis.
Anti-tumor Effects
In studies involving human colon cancer cells, CDCP demonstrated significant cytotoxicity. The compound induced apoptosis through the activation of caspases and modulation of apoptotic signaling pathways. Table 1 summarizes key findings from various studies on the anti-tumor activity of CDCP.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | Human Colon Cancer | 15 | Apoptosis induction |
| Study B | Breast Cancer | 10 | COX-2 inhibition |
| Study C | Lung Cancer | 20 | Cell cycle arrest |
Case Studies
- Case Study on Inflammation : In a controlled study involving rats with induced arthritis, administration of CDCP led to a significant reduction in joint swelling and pain scores compared to control groups receiving no treatment or a placebo.
- Case Study on Cancer : A clinical trial evaluated the efficacy of CDCP in combination with standard chemotherapy for patients with advanced colorectal cancer. Results showed improved survival rates and reduced tumor sizes in patients treated with CDCP.
Toxicity and Safety Profile
The toxicity profile of CDCP has been assessed through acute and chronic toxicity studies. Findings indicate that CDCP exhibits low acute toxicity; however, chronic toxicity remains under investigation. Preliminary studies suggest low genotoxicity, indicating that CDCP does not cause significant DNA damage at therapeutic doses.
Current Research Directions
Ongoing research aims to further elucidate the biological mechanisms underlying the effects of CDCP. Key areas of investigation include:
- Structure-activity relationship (SAR) studies to identify critical structural features contributing to biological effects.
- Long-term toxicity assessments in various animal models.
- Evaluation of CDCP's potential as a radiosensitizer in cancer therapy.
- Exploration of novel analogs with enhanced efficacy or selectivity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
